molecular formula C9H7Cl2N3S B1420962 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide CAS No. 1240526-55-9

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide

Cat. No. B1420962
M. Wt: 260.14 g/mol
InChI Key: CURPYPSEJIFOTB-UHFFFAOYSA-N
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Description

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide is a chemical compound with the CAS Number: 1240526-55-9 . It has a molecular weight of 260.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7Cl2N3S/c10-5-1-7(11)9-13-6(2-8(12)15)4-14(9)3-5/h1,3-4H,2H2,(H2,12,15) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Chloroimidazo[4,5-c]pyridines and Related Derivatives

Rousseau and Robins (1965) developed a new route for synthesizing various chloroimidazo[4,5-c]pyridines, including derivatives like 4-chloroimidazo[4,5-c]pyridine and 6-chloroimidazo[4,5-c]pyridine. This synthesis method is a foundational approach in the development of derivatives related to 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide (Rousseau & Robins, 1965).

Phosphorescent Properties of Isomers

Li and Yong (2019) explored novel positional isomers with 2-chloroimidazo[1,2-a]pyridine, demonstrating different phosphorescent colors and quantum yields. These isomers show phosphorescent color switching in response to acid-base vapor stimuli, indicating potential applications in organic materials and dynamic functional materials (Li & Yong, 2019).

Preparation of 3-Deazapurine Ribonucleosides

Montgomery, Shortnacy, and Clayton (1977) investigated methods for preparing 3-deazapurine ribonucleosides using 4,6-dichloroimidazo[4,5-c]pyridine, a closely related compound. This work provides insights into nucleoside synthesis, relevant to the broader field of derivatives like 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide (Montgomery, Shortnacy, & Clayton, 1977).

Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

Nowicka et al. (2015) synthesized 2-thioxoimidazo[4,5-b]pyridine derivatives and screened them for antiproliferative activity in vitro against human cancer and normal mouse fibroblast cell lines. This study indicates the potential biomedical applications of imidazo[4,5-b]pyridine derivatives in cancer research (Nowicka et al., 2015).

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c10-5-1-7(11)9-13-6(2-8(12)15)4-14(9)3-5/h1,3-4H,2H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURPYPSEJIFOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217518
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide

CAS RN

1240526-55-9
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide
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2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide
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2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide
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2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide
Reactant of Route 5
2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide
Reactant of Route 6
2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide

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